1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one
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Overview
Description
1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidin-2-one ring.
Diamination of Olefins: This approach uses olefins as starting materials, which undergo diamination reactions to form the desired imidazolidin-2-one structure.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives can be cyclized intramolecularly to form the imidazolidin-2-one ring.
Aziridine Ring Expansion: Aziridines can be expanded to form the imidazolidin-2-one ring through specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. For example, γ-Al2O3 has been reported to catalyze the formation of imidazolidin-2-ones at elevated temperatures in supercritical CO2 .
Chemical Reactions Analysis
Types of Reactions
1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
Scientific Research Applications
1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-thione: Known for its antimicrobial and antifungal properties.
Imidazole-2-thione: Exhibits a wide range of biological activities, including antithyroid and antioxidant properties.
Uniqueness
1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
85356-84-9 |
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Molecular Formula |
C11H21N3O3 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-[2-[[(2R)-2-hydroxy-3-prop-2-enoxypropyl]amino]ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C11H21N3O3/c1-2-7-17-9-10(15)8-12-3-5-14-6-4-13-11(14)16/h2,10,12,15H,1,3-9H2,(H,13,16)/t10-/m1/s1 |
InChI Key |
QULBNKHMPKDBJG-SNVBAGLBSA-N |
Isomeric SMILES |
C=CCOC[C@@H](CNCCN1CCNC1=O)O |
Canonical SMILES |
C=CCOCC(CNCCN1CCNC1=O)O |
Origin of Product |
United States |
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